1-(2-(4-Methyl-6-(piperidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone
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Overview
Description
1-(2-(4-Methyl-6-(piperidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone is a complex organic compound that features a pyridine ring substituted with a piperidine moiety and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(4-Methyl-6-(piperidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the pyridine ring: Starting with a suitable pyridine precursor, the piperidine moiety is introduced through nucleophilic substitution reactions.
Introduction of the pyrrolidine ring: The pyrrolidine ring is then attached to the pyridine ring via a series of condensation reactions.
Final assembly: The ethanone group is introduced through acylation reactions, often using reagents like acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
1-(2-(4-Methyl-6-(piperidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ethanone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and pyridine rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(2-(4-Methyl-6-(piperidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition.
Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(2-(4-Methyl-6-(piperidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine and pyridine moieties are known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can lead to changes in cellular signaling pathways, influencing various physiological processes.
Comparison with Similar Compounds
Similar Compounds
1-(6-(piperidin-1-yl)pyridin-3-yl)ethanone: Similar structure but lacks the pyrrolidine ring.
4-Methyl-6-(piperidin-1-yl)pyridin-3-yl derivatives: Variations in the substituents on the pyridine ring.
Uniqueness
1-(2-(4-Methyl-6-(piperidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone is unique due to the combination of the pyridine, piperidine, and pyrrolidine rings, which confer distinct pharmacological properties. This structural complexity allows for specific interactions with biological targets, making it a valuable compound in drug design and development.
Properties
Molecular Formula |
C17H25N3O |
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Molecular Weight |
287.4 g/mol |
IUPAC Name |
1-[2-(4-methyl-6-piperidin-1-ylpyridin-3-yl)pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C17H25N3O/c1-13-11-17(19-8-4-3-5-9-19)18-12-15(13)16-7-6-10-20(16)14(2)21/h11-12,16H,3-10H2,1-2H3 |
InChI Key |
SJUTWIMDPVCFDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C2CCCN2C(=O)C)N3CCCCC3 |
Origin of Product |
United States |
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